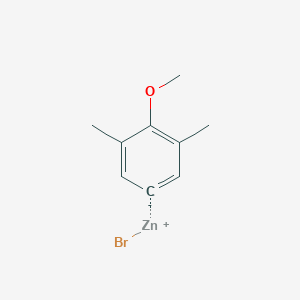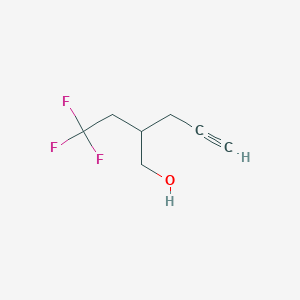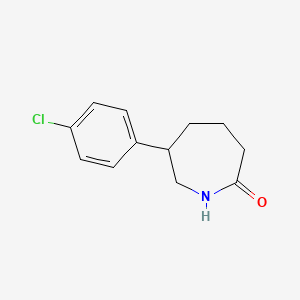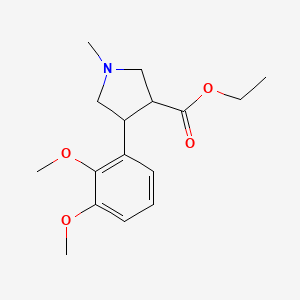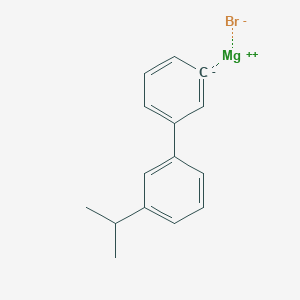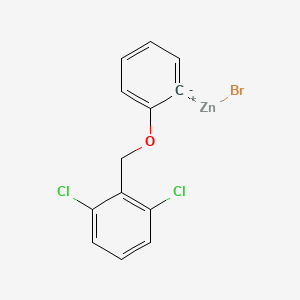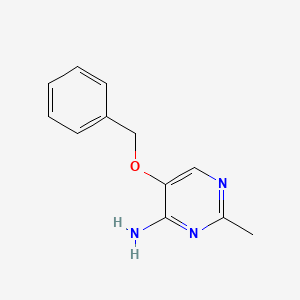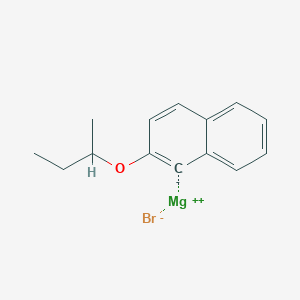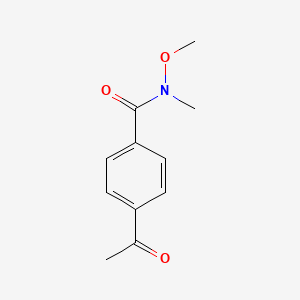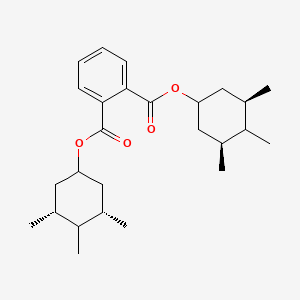
Phthalic acid bis(cis-3,4,5-trimethylcyclohexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves the esterification of phthalic acid with cis-3,3,5-trimethylcyclohexanol . The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with molecular targets such as enzymes and receptors . The ester groups in the compound can undergo hydrolysis, releasing phthalic acid and cis-3,3,5-trimethylcyclohexanol, which can then interact with various biological pathways . The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate can be compared with other phthalate esters, such as:
Diethyl Phthalate: Used as a plasticizer and in personal care products.
Dibutyl Phthalate: Commonly used in adhesives and coatings.
Di(2-ethylhexyl) Phthalate: Widely used in the production of flexible PVC.
The uniqueness of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C26H38O4 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
bis[(3R,5S)-3,4,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-15-11-21(12-16(2)19(15)5)29-25(27)23-9-7-8-10-24(23)26(28)30-22-13-17(3)20(6)18(4)14-22/h7-10,15-22H,11-14H2,1-6H3/t15-,16+,17-,18+,19?,20?,21?,22? |
Clé InChI |
QYUGXZILJLXKEG-XRNWLPLDSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@@H](C1C)C)OC(=O)C2=CC=CC=C2C(=O)OC3C[C@H](C([C@H](C3)C)C)C |
SMILES canonique |
CC1CC(CC(C1C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(C(C(C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


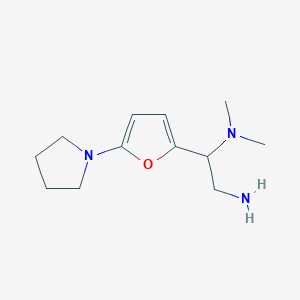
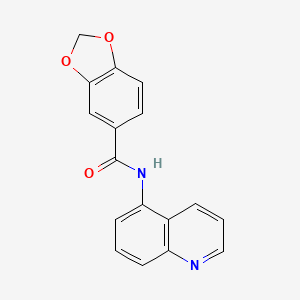
![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
